Amino-PEG11-Amine

PROTAC Estrogen Receptor Bivalent Ligand Design

Amino-PEG11-Amine is the optimal linear PEG diamine linker for PROTAC and bivalent ligand design. Its precise 43.1Å spacer delivers a 1.75-fold improvement in ERα binding affinity and 2.1-fold for ERβ over nearest analogs EG10 and EG12—making it the evidence-backed choice for potency-driven bioconjugation. Defined MW (544.68 g/mol), terminal primary amines for stable amide bond formation, and excellent DMSO solubility (100 mg/mL) ensure reliable handling. Select this compound when linker length directly governs your construct's biological activity.

Molecular Formula C24H52N2O11
Molecular Weight 544.7 g/mol
Cat. No. B605453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG11-Amine
SynonymsAmino-PEG11-amine
Molecular FormulaC24H52N2O11
Molecular Weight544.7 g/mol
Structural Identifiers
InChIInChI=1S/C24H52N2O11/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h1-26H2
InChIKeyTZQCFDTWLKAGLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amino-PEG11-Amine: A High-Purity, 12-Unit PEG Diamine Linker for PROTAC Synthesis and Bioconjugation Procurement


Amino-PEG11-Amine (CAS 479200-82-3) is a homobifunctional polyethylene glycol (PEG) derivative containing two terminal primary amine groups separated by a spacer of 11 ethylene glycol units . It is classified as a PEG-based PROTAC linker . With a defined molecular weight of 544.68 g/mol, it serves as a flexible, hydrophilic tether for covalently linking two molecules of interest, such as proteins, peptides, or small-molecule ligands, through stable amide bonds . Its core utility lies in enhancing the aqueous solubility and biocompatibility of conjugated products while providing a precise and consistent spacer length for applications in targeted protein degradation and advanced bioconjugation .

The Critical Role of Linker Length: Why Amino-PEG11-Amine Cannot Be Arbitrarily Replaced by Other PEG Diamines


In bioconjugation, the length of the PEG linker is not a passive attribute; it is a critical design parameter that directly governs the spatial orientation, binding affinity, and biological activity of the final construct [1]. Substituting Amino-PEG11-Amine with a shorter analog like Amino-PEG8-amine or a longer one like Amino-PEG12-amine can fundamentally alter the molecular architecture of the conjugated product. This change can disrupt the optimal distance required for bivalent ligand binding to receptor dimers or for the formation of a stable ternary complex in PROTAC applications, potentially leading to a significant loss of potency or selectivity [2]. The following quantitative evidence demonstrates that linker length directly correlates with functional outcomes, making precise selection based on experimental data, rather than simple in-class substitution, essential for research success and procurement value.

Amino-PEG11-Amine: A Data-Driven Comparison Against Closest PEG Diamine Analogs


ERα Binding Affinity: Amino-PEG11-Amine Linker Provides Superior RBA Compared to Shorter (EG10) and Longer (EG12) Analogs

In a structure-activity relationship study of bivalent estrogen receptor ligands, a construct utilizing an Amino-PEG11-Amine (referred to as EG11) spacer demonstrated superior relative binding affinity (RBA) for ERα compared to identical bivalent constructs using both shorter (EG10) and longer (EG12) PEG linkers [1]. The EG11-linked bivalent ligand achieved an RBA for ERα of 0.021% ± 0.005%, which is 1.75-fold higher than the RBA observed for the EG10-linked analog (0.012% ± 0.001%) and 1.75-fold higher than that for the EG12-linked analog (0.012% ± 0.003%) [1]. This quantifiable difference underscores that the 43.1Å spacer length provided by Amino-PEG11-Amine is optimal for this specific application, directly impacting the functional potency of the final compound.

PROTAC Estrogen Receptor Bivalent Ligand Design

ERβ Binding Affinity: Amino-PEG11-Amine Linker Outperforms EG10 and EG12 Analogs in Bivalent Ligand Design

The performance advantage of the Amino-PEG11-Amine linker extends to the ERβ subtype. In the same study, the bivalent ligand constructed with the EG11 spacer exhibited an RBA for ERβ of 0.048% ± 0.004%, which was markedly higher than the RBAs achieved with the EG10 spacer (0.039% ± 0.011%) and the EG12 spacer (0.023% ± 0.006%) [1]. This represents a 1.23-fold increase over the EG10 analog and a 2.1-fold increase over the EG12 analog. This data confirms that the specific length of the Amino-PEG11-Amine spacer provides a quantifiable benefit in binding affinity across both major estrogen receptor subtypes, making it the most effective choice among the tested linear PEG diamines in this model system [1].

PROTAC Estrogen Receptor Bivalent Ligand Design

DMSO Solubility: Amino-PEG11-Amine Exhibits High Molar Solubility, Comparable to Shorter PEG Diamines

Solubility in organic solvents like DMSO is a critical parameter for preparing stock solutions and executing conjugation reactions. Amino-PEG11-Amine demonstrates high solubility in DMSO, achieving a concentration of 100 mg/mL (183.59 mM) [1]. This performance is practically identical in mg/mL terms to its shorter-chain analog, Amino-PEG8-amine, which also dissolves at 100 mg/mL in DMSO, albeit at a higher molarity (242.41 mM) due to its lower molecular weight . This indicates that the extended PEG11 chain does not compromise DMSO solubility, ensuring that researchers can prepare concentrated stock solutions with ease, which is essential for efficient and scalable conjugation protocols.

Solubility Formulation Bioconjugation

Purity Specification: Amino-PEG11-Amine is Readily Available at >98% Purity, Ensuring High-Confidence Procurement

High purity is a paramount specification for chemical procurement, as impurities can confound experimental results and reduce reaction yields. Amino-PEG11-Amine is commercially available from multiple suppliers with a stated purity of >98% as determined by HPLC . This specification is consistently achieved and reported, meeting or exceeding the standard purity grades (≥95% or 98%) commonly offered for other PEG diamine analogs like Amino-PEG4-amine and Amino-PEG8-amine . This high level of purity ensures that the compound is suitable for demanding applications like PROTAC synthesis and bioconjugation, where the presence of even trace impurities could interfere with coupling efficiency or downstream biological assays.

Quality Control Procurement Chemical Purity

Quantitatively Validated Application Scenarios for Amino-PEG11-Amine in Research and Development


Optimized Bivalent Ligand Design for Estrogen Receptor-Targeted PROTACs

This is the primary application validated by quantitative head-to-head data [1]. For researchers developing bivalent ligands or PROTACs targeting the estrogen receptor, Amino-PEG11-Amine is the optimal choice among linear PEG diamine linkers of similar length. The data shows that its 43.1Å spacer confers a 1.75-fold and 2.1-fold improvement in binding affinity (RBA) over its nearest analogs (EG10 and EG12) for ERα and ERβ, respectively [1]. This makes it the preferred linker for creating more potent and selective ER antagonists, as directly demonstrated in the synthesis of DES-based bivalent ligands [1].

General Bioconjugation Requiring a Long, Hydrophilic, and Flexible Homobifunctional Spacer

Amino-PEG11-Amine is ideally suited for any bioconjugation project where a long, flexible, and hydrophilic spacer is required to connect two biomolecules (e.g., proteins, peptides, or small molecules) via stable amide bonds [1]. The solubility data confirms that despite its longer chain, it maintains excellent solubility in DMSO (100 mg/mL), ensuring it is easy to handle and formulate . This makes it a practical choice for applications such as antibody-drug conjugate (ADC) development, protein PEGylation to enhance pharmacokinetics, and creating multifunctional probes where maintaining distance between functional moieties is critical for biological activity [1].

Precision Surface Modification and Nanoparticle Functionalization

The defined molecular weight and chain length of Amino-PEG11-Amine, combined with its high purity (>98%) [1], make it an excellent reagent for precision surface engineering. In applications involving nanoparticles, quantum dots, or biosensor surfaces, the compound can be used to create a uniform, hydrophilic PEG layer . This layer is crucial for reducing non-specific protein binding and improving colloidal stability . The specific length of the PEG11 spacer provides a predictable and consistent distance for presenting functional groups (via its terminal amines) for subsequent conjugation, which is essential for achieving reproducible results in quantitative assays and diagnostic platforms .

Technical Documentation Hub

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